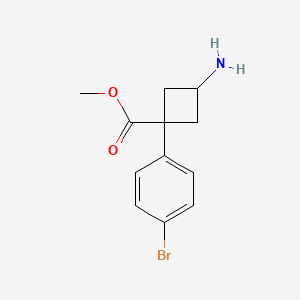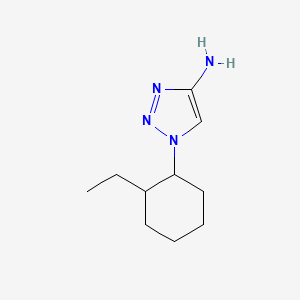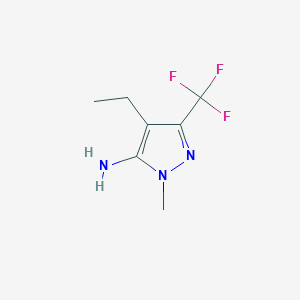
2-ethoxy-6-methoxy-3-Pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-6-methoxy-3-pyridinamine is an organic compound belonging to the class of pyridines, which are aromatic heterocyclic compounds containing a nitrogen atom in the ring. This compound is characterized by the presence of ethoxy and methoxy groups attached to the pyridine ring, along with an amino group at the third position. Pyridines are significant in various fields due to their presence in many natural products, pharmaceuticals, and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-6-methoxy-3-pyridinamine typically involves the functionalization of a pyridine ring. One common method is the alkylation of N-methoxypyridinium salts with alkyl radicals generated from alkenes via hydroboration with catecholborane, alkyl iodides via iodine atom transfer, and xanthates. This reaction proceeds under neutral conditions without the need for an acid to activate the heterocycle or an external oxidant .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar alkylation methods. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethoxy-6-methoxy-3-pyridinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often used under basic or acidic conditions.
Major Products:
Oxidation: Formation of pyridine N-oxides.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted pyridines depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Ethoxy-6-methoxy-3-pyridinamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive pyridine derivatives.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-ethoxy-6-methoxy-3-pyridinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
2-Methoxypyridine: Similar structure but lacks the ethoxy group.
3-Ethoxypyridine: Similar structure but lacks the methoxy group.
2,6-Dimethoxypyridine: Contains two methoxy groups instead of one methoxy and one ethoxy group.
Uniqueness: 2-Ethoxy-6-methoxy-3-pyridinamine is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. This combination of functional groups can provide distinct properties compared to other pyridine derivatives .
Propiedades
Fórmula molecular |
C8H12N2O2 |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
2-ethoxy-6-methoxypyridin-3-amine |
InChI |
InChI=1S/C8H12N2O2/c1-3-12-8-6(9)4-5-7(10-8)11-2/h4-5H,3,9H2,1-2H3 |
Clave InChI |
AJLQDKVCTQZNHT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=N1)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-3-bromo-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B15274060.png)


![(Cyclopropylmethyl)[1-(pyridin-2-YL)ethyl]amine](/img/structure/B15274084.png)






![[(4-Bromothiophen-2-yl)methyl][(5-bromothiophen-2-yl)methyl]amine](/img/structure/B15274138.png)

![1-[(5-Methylpyridin-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B15274150.png)

